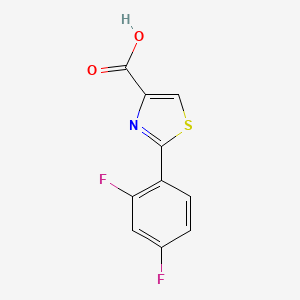

(2-Chloro-6-methyl-pyrimidin-4-yl)-(4-ethoxy-phenyl)-amine

説明

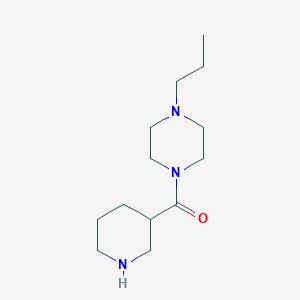

“(2-Chloro-6-methyl-pyrimidin-4-yl)-(4-ethoxy-phenyl)-amine” is a chemical compound with the CAS Number: 917747-71-8. It has a molecular weight of 263.73 .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 2,4-Dichloro-6-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine . Another example is the reaction of 2,4-dichloro-6-methylpyrimidine with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H14ClN3O .科学的研究の応用

Synthesis of Related Compounds

- Synthesis of Pyrimidine Derivatives : Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in antitumor drugs, was synthesized from a compound structurally related to (2-Chloro-6-methyl-pyrimidin-4-yl)-(4-ethoxy-phenyl)-amine, demonstrating the relevance of such structures in pharmaceutical synthesis (Gan et al., 2021).

Biological and Pharmacological Studies

Antimicrobial Activity : Pyrimidine salts, including compounds with structural similarities to the one , have been evaluated for their antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Mallikarjunaswamy et al., 2013).

Antifungal Effects : 4-Chloro-6-Methoxy-N,N-Dimethylpyrimidin-2-Amine Derivatives, closely related to the compound , have been synthesized and evaluated for antifungal effects against Aspergillus species, suggesting potential applications in controlling fungal infections (Jafar et al., 2017).

Anti-angiogenic Potential : A study on derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, a compound structurally similar to the one , revealed significant antiangiogenic potential, underlining the potential of such compounds in cancer treatment (Jafar & Hussein, 2021).

Chemical and Physical Properties

Non-covalent Interaction Studies : The investigation of non-covalent interactions in pyrimidine derivatives, closely related to this compound, has provided insights into the molecular structure and reactivity of these compounds, relevant in the context of drug design and materials science (Zhang et al., 2018).

Insecticidal and Acaricidal Activities : Novel pyrimidinamine derivatives containing phenyloxazole moiety, structurally similar to the compound , have been synthesized and evaluated for insecticidal and acaricidal activities, highlighting potential applications in agriculture and pest control (Zhang et al., 2019).

Quantum Chemical Characterization : Quantum chemistry methods have been used to investigate hydrogen bonding sites in pyrimidine compounds, which include derivatives similar to this compound, providing valuable information on their molecular properties (Traoré et al., 2017).

Synthesis of Analogs with Antibacterial and Antifungal Activities : Studies on the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, related to this compound, have shown notable antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Patel & Patel, 2017).

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound might interact with transition metals like palladium, which are commonly used in these reactions.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it might participate in carbon–carbon bond forming reactions. In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s worth noting that suzuki–miyaura cross-coupling reactions, in which similar compounds are used, are widely applied in the synthesis of complex organic compounds . Therefore, this compound might potentially affect the synthesis pathways of such compounds.

Result of Action

Given its potential role in suzuki–miyaura cross-coupling reactions , it might contribute to the formation of new carbon–carbon bonds, thereby influencing the structure of organic compounds.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions, in which similar compounds are used, can be affected by factors such as the reaction temperature, the presence of a suitable catalyst, and the pH of the reaction environment .

特性

IUPAC Name |

2-chloro-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c1-3-18-11-6-4-10(5-7-11)16-12-8-9(2)15-13(14)17-12/h4-8H,3H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQPCURLPLMTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369835.png)

![4-Chloro-2-methylthieno[3,2-c]pyridine](/img/structure/B1369845.png)

![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid](/img/structure/B1369848.png)

![Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B1369852.png)